3-(Pyridin-3-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
Description
Propriétés
IUPAC Name |
oxalic acid;3-pyridin-3-yl-5-[1-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O.C2H2O4/c19-18(20,21)15-5-1-3-12(7-15)9-25-10-14(11-25)17-23-16(24-26-17)13-4-2-6-22-8-13;3-1(4)2(5)6/h1-8,14H,9-11H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJHVFWNFKNEDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)C(F)(F)F)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 426.39 g/mol. The structure features a pyridine ring, an azetidine moiety, and an oxadiazole functional group, which are known to contribute to the compound's pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of trifluoromethyl groups has been correlated with enhanced lipophilicity, leading to improved antibacterial efficacy .
Anticancer Potential
The anticancer activity of oxadiazole derivatives has been documented in several research articles. For example, compounds featuring the oxadiazole ring system have shown cytotoxic effects against different cancer cell lines. A study highlighted that certain oxadiazole derivatives inhibited cell proliferation in pancreatic cancer cells, suggesting potential for further development in oncological therapies .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes associated with metabolic diseases. The compound is being investigated as a potential inhibitor of ghrelin O-acyltransferase (GOAT) , which plays a role in obesity and diabetes management. Inhibitors of GOAT could be beneficial in controlling appetite and energy balance, making this compound a candidate for treating metabolic disorders .
Study 1: Antimicrobial Screening
A recent screening of various oxadiazole derivatives, including those structurally similar to our compound, revealed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The compounds were tested using standard methods such as the broth microdilution technique, yielding minimum inhibitory concentrations (MICs) that indicate their effectiveness .
Study 2: Cancer Cell Line Testing
In vitro studies on cancer cell lines exposed to oxadiazole derivatives showed that these compounds could induce apoptosis in cells through caspase activation pathways. Specifically, one study reported that a related compound reduced viability by over 70% in breast cancer cell lines after 48 hours of treatment .
Research Findings Summary
Analyse Des Réactions Chimiques
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole moiety undergoes nucleophilic substitution at the C5 position under basic conditions. For example:
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Reaction with amines : Substitution by primary/secondary amines yields amidine derivatives (e.g., with piperazine or morpholine) .
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Reaction with Grignard reagents : Alkyl/aryl magnesium halides attack the electron-deficient C5, forming substituted oxadiazoles (e.g., CF₃ or pyridinyl groups) .
Mechanistic Insight :
The electron-withdrawing nature of the trifluoromethylbenzyl group enhances electrophilicity at C5, facilitating nucleophilic attack (DFT calculations in ).
Ring-Opening Reactions
Under acidic (pH < 3) or reductive (e.g., H₂/Pd-C) conditions, the oxadiazole ring cleaves:
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Acid hydrolysis : Forms a nitrile intermediate via C–O bond cleavage, followed by hydration to a carboxylic acid.
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Reductive cleavage : Generates amidoxime derivatives (e.g., with NaBH₄/NiCl₂) .
Experimental Data :
| Condition | Product | Yield (%) | Source |
|---|---|---|---|
| 1M HCl, 80°C, 6h | 3-(Pyridin-3-yl)carboxylic acid | 72 | |
| H₂ (1 atm), Pd-C | Amidoxime derivative | 65 |
Ring-Opening via Alkylation
The azetidine ring undergoes ring-opening with alkyl halides (e.g., methyl iodide) in the presence of NaH:
Example :
Yield: 85% (reported in ).
Cross-Coupling Reactions
The azetidine’s nitrogen participates in Buchwald–Hartwig amination with aryl halides (e.g., bromobenzene):
Key Finding :
Substituents on the benzyl group (e.g., CF₃) direct coupling to the meta position (XRD data in ).
Electrophilic Aromatic Substitution (EAS)
The electron-deficient aromatic ring undergoes nitration or sulfonation:
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Nitration (HNO₃/H₂SO₄): Introduces NO₂ at the para position relative to CF₃.
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Sulfonation (SO₃/H₂SO₄): Forms sulfonic acid derivatives.
Regioselectivity :
The CF₃ group deactivates the ring, favoring meta/para substitution (theoretical studies in ).
Radical Reactions
Under UV light, the CF₃ group participates in radical chain reactions:
Oxalate Counterion Interactions
The oxalate ion forms hydrogen bonds with the oxadiazole’s nitrogen, stabilizing the crystal lattice (single-crystal XRD in). It dissociates in polar solvents (e.g., H₂O or DMSO), enabling ion-exchange reactions with other anions (e.g., Cl⁻ or PO₄³⁻).
Comparaison Avec Des Composés Similaires
Structural Analogues of 1,2,4-Oxadiazoles
Table 1: Structural and Functional Comparisons
Key Trends in Structure-Activity Relationships (SAR)
Azetidine vs. Piperidine/Pyrrolidine: Azetidine’s smaller ring size increases metabolic stability compared to piperidine but may reduce binding affinity due to restricted conformational flexibility .
Trifluoromethyl Group: The 3-CF₃-benzyl group in the target compound enhances membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogues .
Counterion Effects :
- Oxalate salts improve aqueous solubility, whereas hydrochloride salts (e.g., 5-(azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride) may favor crystalline stability .
Heterocyclic Diversity :
- Replacement of oxadiazole with pyrazolo-pyrazole () alters electronic properties but retains affinity for aromatic enzyme pockets.
Q & A
Basic: How can the synthesis of the 1,2,4-oxadiazole core in this compound be optimized for yield and purity?
Methodological Answer:
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives. To optimize yield:
- Use diethyl oxalate as a cyclization agent under reflux conditions in anhydrous toluene, with sodium hydride as a base (reaction time: 12–24 hours) .
- Purify intermediates (e.g., amidoximes) via recrystallization or column chromatography before cyclization to reduce side products. Monitor reaction progress using TLC with UV visualization.
- For purity, employ silica gel chromatography with ethyl acetate/hexane gradients (3:1 ratio) to isolate the oxadiazole product .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry, especially for the azetidine and pyridinyl moieties. For example, similar oxadiazole derivatives were analyzed using Cu-Kα radiation (λ = 1.54178 Å) with R-factor refinement .
- NMR Spectroscopy : Use H and C NMR to verify substituent positions. For the trifluoromethyl group, observe a singlet at ~110–120 ppm in F NMR.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] ion) with <2 ppm error .
Advanced: How can molecular docking predict the biological activity of this compound against fungal targets?
Methodological Answer:
- Target Selection : Use databases like PDB to identify enzymes (e.g., fungal 14-α-demethylase, PDB:3LD6) .
- Docking Software : Employ AutoDock Vina or Schrödinger Suite. Prepare the ligand by optimizing geometry at the B3LYP/6-31G* level.
- Validation : Compare docking poses with known inhibitors (e.g., fluconazole). A docking score ≤−7.0 kcal/mol suggests strong binding affinity. Validate with in vitro antifungal assays (MIC values) .
Advanced: What strategies mitigate metabolic instability of the trifluoromethylbenzyl-azetidine moiety?
Methodological Answer:
- Isosteric Replacement : Substitute the trifluoromethyl group with a chlorodifluoromethyl group to retain electronegativity while improving metabolic stability .
- Prodrug Design : Mask the azetidine nitrogen with a labile protecting group (e.g., tert-butoxycarbonyl) to enhance oral bioavailability .
- In Silico Metabolism Prediction : Use tools like MetaSite to identify vulnerable sites (e.g., azetidine ring oxidation) and modify substituents accordingly .
Advanced: How does the oxalate counterion influence solubility, and what alternatives exist?
Methodological Answer:
- Solubility Analysis : Oxalate salts often reduce aqueous solubility. Perform pH-solubility profiling (e.g., pH 1–7) using a shake-flask method with UV quantification.
- Counterion Screening : Test alternatives like hydrochloride or mesylate salts. For example, adjust buffer solutions (e.g., ammonium acetate, pH 6.5) during crystallization to stabilize ionic forms .
- Co-Crystallization : Explore co-crystals with succinic acid or caffeine to enhance dissolution rates .
Data Contradiction: How to resolve discrepancies in reported biological activity across studies?
Methodological Answer:
- Standardize Assays : Ensure consistent cell lines (e.g., Candida albicans ATCC 90028) and protocols (CLSI M27 guidelines) for antifungal testing .
- SAR Analysis : Compare substituent effects systematically. For example, replacing the pyridinyl group with a thiazole may alter logP and membrane permeability, explaining activity variations .
- Meta-Analysis : Use computational tools (e.g., ChemAxon) to correlate molecular descriptors (PSA, logD) with bioactivity data across studies .
Basic: What synthetic routes are available for introducing the azetidine ring?
Methodological Answer:
- Ring-Closing Strategies : React 1,3-dibromopropane with benzylamine derivatives under basic conditions (KCO/DMF, 80°C) to form the azetidine ring .
- Protection/Deprotection : Use Boc-protected azetidines during coupling reactions. Remove the Boc group post-synthesis with TFA/DCM (1:1) .
Advanced: How to design SAR studies for optimizing target selectivity?
Methodological Answer:
- Fragment-Based Design : Synthesize analogs with incremental modifications (e.g., varying substituents on the benzyl group).
- Kinetic Binding Assays : Measure K values using SPR or ITC to quantify binding to off-target proteins (e.g., human cytochrome P450 enzymes) .
- 3D-QSAR Models : Build CoMFA/CoMSIA models using alignment-independent descriptors to predict selectivity .
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